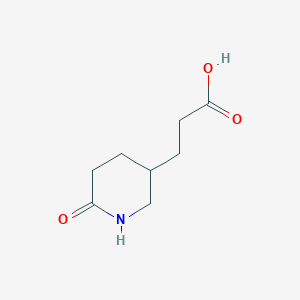

3-(6-Oxopiperidin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-oxopiperidin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJGXWZMEWCGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654967 | |

| Record name | 3-(6-Oxopiperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-37-3 | |

| Record name | 3-(6-Oxopiperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(6-Oxopiperidin-3-yl)propanoic Acid: Synthesis, Structural Analogs, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(6-oxopiperidin-3-yl)propanoic acid scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry. Its unique structural features, combining a lactam ring with a flexible propanoic acid side chain, offer a versatile platform for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and derivatives of this compound. We will delve into established and potential synthetic strategies, explore the diverse range of structural modifications, and discuss the burgeoning landscape of their biological applications, with a particular focus on their potential as enzyme inhibitors and modulators of central nervous system targets. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of next-generation pharmaceuticals based on this privileged scaffold.

Introduction: The Significance of the this compound Core

The piperidinone (or piperidone) ring is a prevalent structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2] The incorporation of a propanoic acid substituent at the 3-position of the 6-oxopiperidine ring introduces a crucial acidic functionality and a three-carbon linker, providing opportunities for specific interactions with biological targets and for further chemical modifications.

While extensive research has been conducted on various propanoic acid derivatives for a range of therapeutic areas, including their use as EP3 receptor antagonists and their potential as anticancer and antimicrobial agents, the specific scaffold of this compound remains a relatively underexplored area with significant potential.[3][4] The inherent chirality at the 3-position of the piperidinone ring also presents opportunities for stereoselective synthesis and the investigation of stereoisomer-specific biological activities.

This guide will provide a detailed exploration of the chemistry and potential therapeutic applications of this intriguing molecular framework.

Synthetic Strategies for the this compound Scaffold

The synthesis of the this compound core and its derivatives can be approached through several strategic disconnections. The most logical approaches involve the formation of the piperidinone ring or the introduction of the propanoic acid side chain onto a pre-existing lactam.

Michael Addition-Based Approaches

A prominent and versatile strategy for the synthesis of the core structure involves the Michael addition of a nucleophile to an appropriate acceptor. One potential pathway involves the aza-Michael addition of an amine to a precursor containing the glutaric acid backbone, followed by cyclization.[5]

A more direct and widely applicable approach is the Michael addition of a suitable nucleophile to a 2-piperidone-3-acrylate derivative. This strategy allows for the direct installation of the propanoic acid moiety or a precursor thereof.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Ethyl 3-(6-oxopiperidin-3-yl)propanoate (A Representative Michael Addition)

-

Preparation of the Enolate: To a solution of piperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The causality behind using a strong, non-nucleophilic base like LDA at low temperatures is to achieve regioselective deprotonation at the less hindered α-carbon (C3) while minimizing self-condensation or other side reactions.

-

Michael Addition: To the freshly prepared enolate solution, add ethyl acrylate (1.2 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The low temperature is critical to control the reactivity of the Michael acceptor and prevent polymerization.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 3-(6-oxopiperidin-3-yl)propanoate.

Glutarimide-Based Strategies

Another viable synthetic route starts from glutarimide (piperidine-2,6-dione). This approach involves the selective reduction of one of the carbonyl groups or the introduction of the propanoic acid side chain at the 3-position followed by selective reduction. The preparation of substituted glutarimides can be achieved through various methods, including the reaction of 4-cyano-4-(4-pyridyl)alkanonitriles with a strong mineral acid.[2]

Experimental Protocol: Synthesis of 3-Substituted Glutarimide (Illustrative)

-

Alkylation of Glutarimide: To a solution of glutarimide (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add an appropriate electrophile, such as ethyl 3-bromopropanoate (1.2 eq), and heat the reaction to 60-80 °C. Monitor the reaction by TLC. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic substitution reaction.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the 3-substituted glutarimide derivative.

Structural Analogs and Derivatives: Expanding the Chemical Space

The this compound scaffold offers multiple points for structural modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Caption: Key modification points on the core scaffold.

Modifications at the Piperidinone Nitrogen (R1)

The nitrogen atom of the lactam can be substituted with a variety of functional groups to modulate lipophilicity, introduce additional binding interactions, or attach pharmacokinetic modifiers.

-

N-Alkylation and N-Arylation: Introduction of small alkyl or aryl groups can influence the compound's metabolic stability and distribution.

-

N-Acylation: Acylation with various acid chlorides or anhydrides can introduce amide functionalities, which can act as hydrogen bond donors or acceptors.

-

N-Sulfonylation: The introduction of a sulfonyl group can significantly alter the electronic properties and acidity of the lactam proton.

Substitutions on the Piperidinone Ring (R2)

The carbon atoms of the piperidinone ring provide opportunities for introducing substituents that can probe the binding pocket of a target protein and influence the overall conformation of the molecule.

-

Alkyl and Aryl Substitutions: Introduction of hydrophobic groups at positions 4 or 5 can enhance binding to lipophilic pockets.

-

Introduction of Heterocycles: Appending heterocyclic moieties can introduce additional polar interactions and improve solubility.

Modifications of the Propanoic Acid Side Chain (R3)

The propanoic acid side chain is a key feature for derivatization, allowing for the formation of amides, esters, and other bioisosteric replacements for the carboxylic acid.

-

Amide Formation: Coupling of the carboxylic acid with a diverse range of amines can generate a library of amides with varying properties. This is a common strategy in drug discovery to improve cell permeability and introduce new binding interactions.

-

Esterification: Conversion of the carboxylic acid to an ester can serve as a prodrug strategy to enhance oral bioavailability.

-

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups such as tetrazoles or hydroxamic acids to modulate pKa and improve metabolic stability.

Table 1: Representative Structural Analogs and Their Potential Applications

| Modification Position | R Group / Modification | Potential Biological Target/Application | Rationale |

| R1 (N-Substitution) | Benzyl | CNS targets | Increased lipophilicity for BBB penetration |

| Phenylsulfonyl | Enzyme inhibition | Introduction of a strong hydrogen bond acceptor | |

| R2 (Ring Substitution) | 4-Phenyl | GPCRs | Probing hydrophobic binding pockets |

| 5-Hydroxy | Kinases | Introduction of a hydrogen bond donor | |

| R3 (Side Chain) | N-Aryl Amide | Proteases | Mimicking peptide bonds |

| Methyl Ester | Prodrug | Improved membrane permeability | |

| Tetrazole | Various | Bioisostere for carboxylic acid with different pKa |

Biological and Therapeutic Potential

While direct biological data for this compound is limited in publicly accessible literature, the structural motifs present suggest a range of potential therapeutic applications based on the activities of related compounds.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established pharmacophore in CNS drug discovery. Derivatives of 3-substituted piperidines have shown activity as modulators of various receptors and transporters in the brain.

-

GABA Receptor Modulation: The structural similarity of the core scaffold to GABA (gamma-aminobutyric acid) suggests that its derivatives could act as modulators of GABA receptors. Both positive and negative allosteric modulators of GABA-A receptors are important classes of drugs for treating anxiety, epilepsy, and sleep disorders.[1][6] Analogs of this compound could be designed to interact with specific GABA-A receptor subtypes.[7]

Enzyme Inhibition

The combination of a cyclic lactam and a carboxylic acid side chain makes this scaffold a promising starting point for the design of enzyme inhibitors.

-

Protease Inhibition: The propanoic acid moiety can mimic the C-terminus of a peptide substrate, while the piperidinone ring can occupy adjacent binding pockets. Derivatives with elaborated side chains could be potent inhibitors of proteases involved in various diseases.

-

Kinase Inhibition: The lactam nitrogen and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which are key interactions in many kinase inhibitor binding modes.

Other Potential Applications

The versatility of the this compound scaffold allows for its exploration in a wide range of therapeutic areas. The introduction of different functional groups through the derivatization strategies outlined above could lead to the discovery of novel compounds with activities in areas such as:

-

Anticancer Agents: As seen with other propanoic acid derivatives, modifications of the core structure could lead to compounds with antiproliferative activity.[8]

-

Antimicrobial Agents: The piperidinone ring is present in some natural and synthetic antimicrobial agents.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet relatively untapped, area for drug discovery. The synthetic accessibility of this core structure, coupled with the numerous possibilities for derivatization, provides a rich chemical space for exploration.

Future research in this area should focus on:

-

Development of Efficient and Stereoselective Syntheses: The establishment of robust and scalable synthetic routes to enantiomerically pure this compound will be crucial for detailed biological evaluation.

-

Systematic SAR Studies: The synthesis and biological screening of focused libraries of derivatives will be essential to elucidate the structure-activity relationships for various biological targets.

-

Exploration of Novel Biological Targets: High-throughput screening of diverse libraries of these compounds against a wide range of biological targets may uncover novel and unexpected therapeutic applications.

References

- Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3048.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure.

- N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 1375-1382.

- 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). PubMed.

- 3-(6-Oxopiperidin-2-yl)propanoic acid. (n.d.). Fluorochem.

- Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight. (n.d.). Taylor & Francis Online.

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure.

- Partial GABAA Receptor Agonists. Synthesis and in Vitro Pharmacology of a Series of Nonannulated Analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. (1995). PubMed.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- GABAA receptor negative allosteric modul

- Aza-Michael addition reaction between piperidine and n-butyl acrylate:... (n.d.).

- Glutarimide derivatives, their preparation and pharmaceutical compositions containing them. (1985).

- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2022). RSC Medicinal Chemistry, 13(10), 1165-1185.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2014). Molecules, 19(11), 17699-17715.

- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2022). Molecules, 27(19), 6533.

- Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. (n.d.). UCL Discovery.

- GABA Receptor Positive Allosteric Modulators. (2024).

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Molecules, 30(11), 2415.

- methyl acryl

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193.

- GABAA receptor positive allosteric modul

- Intramolecular Michael Addition of N- and O-Centred Nucleophiles to Tethered Acrylates. The Role of Double-Bond Geometry in Controlling the Diastereo- selectivity of Cyclizations Leading to 2,6-Disubstituted Tetrahydropyrans and Piperidines. (n.d.).

- Synthesis and Binding Profile Using Molecular Dynamics of New Building Blocks for PSMA Theranostics and the PSMA617-Cystine- Dox. (n.d.). ChemRxiv.

- Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). Molbank, 2024(1), M1758.

Sources

- 1. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Partial GABAA receptor agonists. Synthesis and in vitro pharmacology of a series of nonannulated analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(6-Oxopiperidin-3-yl)propanoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for accessing diverse chemical space. Within this vast family, 3-(6-Oxopiperidin-3-yl)propanoic acid emerges as a bifunctional molecule of significant interest, incorporating both a lactam and a carboxylic acid moiety. This guide provides a comprehensive technical overview of this compound, from its logical synthesis and characterization to an exploration of its potential, yet largely untapped, applications in drug discovery, supported by insights from analogous structures.

Core Structure and Physicochemical Properties

This compound is a saturated heterocyclic compound with the molecular formula C₈H₁₃NO₃. Its structure features a six-membered piperidine ring containing a lactam (a cyclic amide) at the 1-position and a propanoic acid side chain at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | - |

| Molecular Weight | 171.19 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 170953-74-3 (Note: This CAS number is not widely indexed and may be subject to verification) | - |

| Canonical SMILES | O=C(O)CCC1CCNC(=O)C1 | - |

| InChI Key | YQJAGPLJLCFTQG-UHFFFAOYSA-N | - |

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxylic acid carbonyls), as well as a carboxylic acid group, suggests that this molecule is relatively polar and likely possesses some degree of water solubility. The chiral center at the 3-position of the piperidine ring means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry could be a critical determinant of its biological activity, a common theme in pharmacology.

Retrosynthetic Analysis and Plausible Synthesis Protocol

While a definitive "discovery" paper for this compound is not readily found in the public domain, its structure strongly suggests a logical and efficient synthetic route based on well-established organic chemistry principles. The most probable approach involves a Michael addition reaction, a powerful tool for carbon-carbon bond formation.

Retrosynthetic Logic

A retrosynthetic analysis points towards disconnecting the propanoic acid side chain from the piperidone ring at the C3-Cα bond. This disconnection reveals a piperidone enolate (or its equivalent) as the nucleophile and an acrylate derivative as the electrophilic Michael acceptor.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol describes a robust, two-step synthesis starting from commercially available δ-valerolactam. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Michael Addition of δ-Valerolactam to an Acrylate Derivative

The core of the synthesis is the conjugate addition of the nitrogen heterocycle to an α,β-unsaturated carbonyl compound. Direct deprotonation of the lactam α-carbon can be challenging. A more reliable and widely used strategy involves the formation of a more nucleophilic enamine intermediate.

-

Rationale: The direct use of a strong base to form the enolate of δ-valerolactam could lead to side reactions, including self-condensation or polymerization. The formation of an enamine, for instance with pyrrolidine, provides a neutral, yet sufficiently nucleophilic species for the Michael addition.

Protocol:

-

To a solution of δ-valerolactam (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dioxane) is added a catalytic amount of a secondary amine (e.g., pyrrolidine, 0.2 eq) and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during enamine formation, driving the equilibrium towards the product.

-

After complete formation of the enamine (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

-

An acrylate ester (e.g., ethyl acrylate, 1.1 eq) is added dropwise to the solution of the enamine. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed.

-

Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester intermediate, ethyl 3-(6-oxopiperidin-3-yl)propanoate.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the saponification of the ester to the desired carboxylic acid.

-

Rationale: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids. The use of a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent ensures complete conversion.

Protocol:

-

The crude ester from the previous step is dissolved in a mixture of ethanol and water.

-

An excess of a strong base (e.g., sodium hydroxide, 2-3 eq) is added, and the mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl).

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Methodological & Application

Comprehensive NMR Characterization of 3-(6-Oxopiperidin-3-yl)propanoic acid: A Guide to Structural Elucidation and Conformational Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(6-Oxopiperidin-3-yl)propanoic acid is a heterocyclic compound incorporating a lactam ring and a carboxylic acid moiety, making it a valuable chiral building block in medicinal chemistry and drug development. Unambiguous structural verification and a detailed understanding of its conformational properties are critical for its application. This guide provides a comprehensive framework for the complete NMR characterization of this molecule, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We detail not only the protocols but also the underlying scientific rationale, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Structural Challenge

The structural complexity of this compound arises from several key features: a six-membered lactam ring, a flexible propanoic acid side chain, and a stereocenter at the C3 position. This chirality renders the adjacent methylene protons (at C2, C4, and C7) diastereotopic, leading to potentially complex and overlapping signals in the ¹H NMR spectrum. A simple 1D NMR analysis is therefore insufficient for complete and unambiguous assignment. This note outlines a systematic workflow using 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) to resolve these challenges and definitively assign every proton and carbon signal. Furthermore, we will discuss the application of NOESY for gaining insights into the molecule's preferred conformation in solution.

Molecular Structure and Predicted Spectral Features

A clear numbering system is essential for unambiguous spectral assignment. The structure and atom numbering for this compound are defined below.

Caption: Structure of this compound with atom numbering.

Based on this structure, we anticipate:

-

Eight unique carbon signals: Two carbonyls (C6, C9), and six sp³ carbons (C2, C3, C4, C5, C7, C8).

-

Twelve unique proton signals: One N-H, one O-H, one methine (H3), and nine methylene protons (two each at C2, C4, C5, C7, and one at C8, though the C8 protons are also diastereotopic).

The presence of electron-withdrawing groups (the lactam and carboxylic acid carbonyls) will significantly influence the chemical shifts, generally deshielding nearby protons and carbons.

Experimental Design: A Self-Validating Workflow

A robust structural elucidation relies on a multi-pronged approach where data from different experiments corroborate each other. The workflow presented here is designed to be inherently self-validating.

Caption: Workflow for unambiguous structural elucidation and conformational analysis.

Causality of Experimental Choices:

-

¹H and ¹³C NMR: These initial 1D experiments provide the fundamental map of all proton and carbon environments.

-

COSY (Correlation Spectroscopy): This experiment is essential to identify protons that are coupled to each other, typically over two or three bonds.[1][2] It allows us to trace the connectivity within the piperidine ring and the propanoic acid side chain, defining distinct "spin systems".

-

HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment, creating a direct correlation between each proton and the carbon it is attached to.[3][4] This experiment bridges the information from ¹H and ¹³C NMR.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the overall molecular structure by identifying longer-range couplings (2-4 bonds) between protons and carbons.[5] It is the primary tool for connecting the propanoic acid side chain to the piperidine ring and for assigning quaternary carbons like the carbonyls.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of their through-bond connectivity.[6][7] It is invaluable for determining the relative stereochemistry and the conformational preferences (e.g., axial vs. equatorial substituents) of the piperidine ring.[8][9]

Detailed Experimental Protocols

4.1. Sample Preparation

-

Analyte: Weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Use ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is the solvent of choice for this molecule. Unlike CDCl₃ or D₂O, it allows for the clear observation of the exchangeable N-H and carboxylic acid O-H protons as distinct signals, which is critical for complete characterization.[10][11][12] These labile protons often provide valuable structural clues via HMBC correlations.

-

-

Dissolution: Place the analyte in a clean, dry 5 mm NMR tube. Add the DMSO-d₆, cap the tube, and vortex gently until the sample is fully dissolved.

4.2. NMR Data Acquisition

These protocols assume a 400 MHz (or higher) spectrometer. Adjust parameters as needed for different field strengths.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton spectrum.

-

Spectral Width: -2 to 13 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16.

-

Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C{¹H} NMR Acquisition:

-

Experiment: Proton-decoupled carbon spectrum.

-

Spectral Width: -10 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).

-

Processing: Apply an exponential window function (line broadening of 1-2 Hz).

-

-

2D COSY Acquisition:

-

Experiment: Gradient-selected COSY (gCOSY).

-

Spectral Width (F2 and F1): Set to match the proton spectrum (~11 ppm).

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 2-4 per increment.

-

-

2D HSQC Acquisition:

-

Experiment: Gradient-selected, sensitivity-enhanced HSQC.

-

Spectral Width (F2): Set to match the proton spectrum (~11 ppm).

-

Spectral Width (F1): Set to encompass all sp³ carbons (~10-70 ppm).

-

¹JCH Coupling Constant: Optimized for ~145 Hz.

-

Number of Scans: 4-8 per increment.

-

-

2D HMBC Acquisition:

-

Experiment: Gradient-selected HMBC.

-

Spectral Width (F2): Set to match the proton spectrum (~11 ppm).

-

Spectral Width (F1): Set to encompass all carbons, including carbonyls (~0-185 ppm).

-

Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz (this value detects typical 2- and 3-bond correlations).

-

Number of Scans: 8-32 per increment.

-

-

2D NOESY Acquisition (Optional, for conformational analysis):

-

Experiment: Gradient-selected NOESY.

-

Spectral Width (F2 and F1): Set to match the proton spectrum (~11 ppm).

-

Mixing Time (d8): 500-800 ms.

-

Number of Scans: 8-16 per increment.

-

Data Analysis and Expected Correlations

The following table summarizes the predicted chemical shifts and key 2D correlations necessary for assignment.

| Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton → Carbon) |

| N1-H | 7.5 - 8.5 | br s | - | H1 → C2, C6 |

| C2 | ~3.0-3.2 (2H) | m | ~45-50 | H2 → C3, C4, C6 |

| C3-H | ~2.3-2.5 (1H) | m | ~30-35 | H3 → C2, C4, C5, C7, C8 |

| C4 | ~1.7-1.9 (2H) | m | ~20-25 | H4 → C2, C3, C5, C6 |

| C5 | ~2.1-2.3 (2H) | m | ~28-33 | H5 → C3, C4, C6 |

| C6 | - | - | ~170-175 | H2, H5 → C6 |

| C7 | ~1.5-1.7 (2H) | m | ~33-38 | H7 → C3, C8, C9 |

| C8 | ~2.2-2.4 (2H) | t | ~30-35 | H8 → C3, C7, C9 |

| C9 | - | - | ~173-178 | H7, H8 → C9 |

| O9-H | 11.5 - 12.5 | br s | - | H(OH) → C8, C9 |

Interpretation Strategy:

-

Identify Labile Protons: Locate the broad singlets for N1-H and O9-H at low field.

-

Trace Spin Systems with COSY:

-

Starting from the unique methine proton H3, the COSY spectrum should show correlations to the methylene protons at H2, H4, and H7.

-

Further correlations should link H2↔H3, H3↔H4, H4↔H5, building the piperidine ring spin system.

-

A separate spin system will be observed for the side chain: H3↔H7, H7↔H8.

-

-

Assign C-H Pairs with HSQC: Use the HSQC spectrum to unambiguously link every proton signal (except N-H and O-H) to its corresponding carbon signal from the ¹³C spectrum.

-

Connect the Fragments with HMBC: This is the final validation step. The diagram below highlights the most critical correlations.

Caption: Key HMBC correlations for structural confirmation.

-

Crucial Correlation 1 (Ring to Side Chain): The proton at H3 should show HMBC correlations to the side-chain carbons C7 and C8. Conversely, protons H7 and H8 should show correlations back to the ring carbon C3. This definitively proves the attachment point of the side chain.

-

Crucial Correlation 2 (Assigning Carbonyls): The lactam carbonyl C6 will have correlations from protons at C2 and C5. The carboxylic acid carbonyl C9 will have correlations from protons at C7 and C8. This allows for the unambiguous assignment of the two carbonyl signals, which often have similar chemical shifts.

-

Crucial Correlation 3 (N-H Position): The N1-H proton should show correlations to C2 and C6, confirming its position within the lactam ring.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted NMR approach. By following the detailed protocols and logical workflow outlined in this application note—progressing from 1D spectral acquisition to 2D correlation experiments (COSY, HSQC, and HMBC)—researchers can achieve complete and unambiguous assignment of all proton and carbon signals. This rigorous characterization is fundamental for quality control, reaction monitoring, and understanding the molecule's role in complex biological systems. The optional use of NOESY further provides invaluable data on the molecule's three-dimensional structure, which is often critical in the field of drug development.

References

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Miao, J., et al. (2024). Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. The Journal of Physical Chemistry B. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. Available at: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

-

ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available at: [Link]

-

University College London. Chemical shifts. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Available at: [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

-

Chemistry LibreTexts. 2D NMR Introduction. Available at: [Link]

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... - Supporting Information. Available at: [Link]

-

Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Available at: [Link]

-

Magritek. Observing Spin Systems using COSY. Available at: [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]

-

SpectraBase. Propionic acid. Available at: [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

-

Nanalysis. Application Note 7: Observing Spin Systems using COSY. Available at: [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

-

Kessler, H., et al. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers. Available at: [Link]

-

ResearchGate. Structural determination of -lactams by 1 H and 13 C NMR. Available at: [Link]

-

Royal Society of Chemistry. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides. Available at: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Material. Available at: [Link]

-

Royal Society of Chemistry. CHAPTER 5: Conformation of Cyclic Compounds. Available at: [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

-

University of Missouri-St. Louis. Inverse 2D Heteronuclear Correlation Experiments. Available at: [Link]

-

Nagwa. Question Video: ¹H NMR Spectrum of Propanoic Acid. Available at: [Link]

-

PubMed. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Available at: [Link]

-

MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]

-

Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

-

Chemistry LibreTexts. 5.4: NOESY Spectra. Available at: [Link]

-

ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available at: [Link]

-

Nanalysis. Getting COSY with the TOCSY Experiment. Available at: [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.... Available at: [Link]

-

Steffen's Chemistry Pages. a guide to 13c nmr chemical shift values. Available at: [Link]

-

PubChem. Piperidine. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

PSE Community. Property Determination, FA Composition and NMR Characterization of Palm Oil.... Available at: [Link]

Sources

- 1. Observing Spin Systems using COSY - Magritek [magritek.com]

- 2. asahilab.co.jp [asahilab.co.jp]

- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.de [thieme-connect.de]

Mastering Bioconjugation: Application and Protocols of 3-(6-Oxopiperidin-3-yl)propanoic Acid

For Immediate Release

[City, State] – January 28, 2026 – In the rapidly evolving landscape of targeted therapeutics, the strategic selection of linker molecules is paramount to the efficacy and safety of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 3-(6-Oxopiperidin-3-yl)propanoic acid, a versatile bifunctional linker, in advanced bioconjugation techniques.

Introduction: The Pivotal Role of Linker Chemistry

The architecture of modern bioconjugates is a tripartite system comprising a targeting moiety, a payload or functional molecule, and a linker that bridges the two. The linker is not a passive spacer but an active determinant of the conjugate's stability, solubility, pharmacokinetic profile, and mechanism of action.[1] this compound, with its piperidinone ring and a propanoic acid tail, offers a unique combination of properties, including a degree of rigidity and opportunities for further functionalization, making it an attractive component in the design of sophisticated bioconjugates.[2] The piperidine moiety can enhance solubility and influence the conformational presentation of the linked molecules.[1][3]

Core Applications in Bioconjugation

The bifunctional nature of this compound, possessing both a secondary amine within the lactam ring and a terminal carboxylic acid, allows for its versatile incorporation into bioconjugate assemblies. Its primary applications lie in the construction of ADCs and PROTACs.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4] They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker.[5] The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][6]

The this compound moiety can be integrated into the PROTAC linker to provide a semi-rigid scaffold. The propanoic acid handle allows for straightforward amide bond formation with an amine-functionalized POI ligand or E3 ligase ligand.[3] The piperidinone ring can contribute to maintaining an optimal distance and orientation between the two ligands, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[1]

Diagram: General PROTAC Mechanism

Caption: Workflow of PROTAC-mediated protein degradation.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that deliver a potent cytotoxic payload to antigen-expressing tumor cells via a monoclonal antibody.[7] The linker in an ADC must be stable in circulation to prevent premature release of the payload, yet allow for its efficient release upon internalization into the target cell.[8]

This compound can be used to synthesize linkers for ADCs. The carboxylic acid can be activated to form an amide bond with an amine-containing payload or a self-immolative spacer. The secondary amine in the piperidinone ring can be acylated to connect to the antibody, often through a maleimide or other reactive group designed for conjugation to cysteine or lysine residues on the antibody. The stability of the resulting amide bonds is a key attribute for in vivo applications.[9]

Diagram: General ADC Mechanism of Action

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Protocols for Bioconjugation

The following protocols provide a framework for the incorporation of this compound into bioconjugates. These should be considered as starting points, with optimization often required based on the specific properties of the reaction partners.

Protocol 1: Activation of this compound via NHS Ester Formation

This protocol describes the activation of the carboxylic acid moiety to an N-hydroxysuccinimide (NHS) ester, a common intermediate for reaction with primary amines.[8]

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Stir plate and magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

-

Add NHS (1.1 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).

-

The resulting solution containing the NHS ester of this compound can be used directly in the next step or purified by column chromatography.

Diagram: NHS Ester Activation Workflow

Caption: Workflow for NHS ester activation of the linker.

Protocol 2: Amide Bond Formation with an Amine-Containing Molecule

This protocol details the reaction of the activated NHS ester with an amine-containing molecule, such as a payload for an ADC or a ligand for a PROTAC.[10][11]

Materials:

-

Activated NHS ester of this compound (from Protocol 1)

-

Amine-containing molecule (1 equivalent)

-

Anhydrous DMF or DMSO

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Stir plate and magnetic stir bar

-

Inert atmosphere

Procedure:

-

Dissolve the amine-containing molecule in anhydrous DMF or DMSO under an inert atmosphere.

-

If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (1-2 equivalents) to liberate the free amine.

-

Add the solution of the activated NHS ester of this compound (1-1.5 equivalents) to the amine solution.

-

Stir the reaction mixture at room temperature for 2-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.

Table 1: Typical Amide Coupling Reagents and Conditions

| Coupling Reagent | Additive | Solvent | Temperature | Typical Reaction Time | Notes |

| EDC | HOBt/HOAt | DMF, DCM | 0°C to RT | 4-24 h | Commonly used, water-soluble byproduct.[10] |

| DCC | HOBt/HOAt | DCM, THF | 0°C to RT | 4-24 h | Insoluble urea byproduct, easily filtered. |

| HATU | DIPEA | DMF | RT | 1-4 h | Highly efficient, good for hindered substrates. |

| PyBOP | DIPEA | DMF, DCM | RT | 2-12 h | Effective for peptide couplings. |

Characterization and Quality Control

Thorough characterization of the resulting bioconjugate is essential to ensure its identity, purity, and functionality.

Table 2: Recommended Analytical Techniques for Characterization

| Technique | Purpose | Key Parameters to Assess |

| LC-MS | Confirm molecular weight and purity | Expected mass of the conjugate, presence of starting materials or byproducts. |

| NMR | Structural elucidation | Chemical shifts and coupling constants to confirm the formation of the amide bond and integrity of the linker and conjugated molecules. |

| HPLC | Purity assessment and quantification | Peak purity, retention time, and area under the curve. |

| SDS-PAGE | For protein conjugates (ADCs) | Shift in molecular weight upon conjugation, estimation of drug-to-antibody ratio (DAR). |

| HIC | For ADCs | Determination of DAR and distribution of drug-loaded species. |

Stability and Pharmacokinetic Considerations

The stability of the amide bond formed from this compound is crucial for the in vivo performance of the bioconjugate. The piperidine ring itself is generally stable, but the overall stability of the conjugate will also depend on the other components of the linker and the nature of the payload and targeting moiety.[2]

Key Stability Aspects:

-

Plasma Stability: The conjugate should remain intact in circulation to minimize off-target toxicity. Incubation in plasma followed by LC-MS analysis is a standard method to assess stability.

-

Lysosomal Stability (for ADCs): For cleavable linkers, release of the payload in the lysosomal compartment is desired. This can be evaluated using lysosomal homogenates.

-

Metabolic Stability: The susceptibility of the linker to metabolic enzymes can be assessed using liver microsomes or S9 fractions.[4]

The inclusion of the piperidinone structure may influence the pharmacokinetic properties of the bioconjugate by altering its hydrophilicity and polarity.[3] These properties should be carefully evaluated in preclinical models.

Conclusion

This compound represents a valuable building block for the construction of advanced bioconjugates. Its bifunctional nature allows for its strategic placement within linker architectures for both ADCs and PROTACs. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the potential of this linker in their drug discovery and development programs. As with any bioconjugation strategy, careful optimization and thorough characterization are essential to achieve the desired therapeutic outcome.

References

-

Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. (2022). ResearchGate. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). PubMed Central. [Link]

-

Physical properties of used linkers. (n.d.). ResearchGate. [Link]

- WO2022084560A1 - Means and methods for producing antibody-linker conjugates. (2022).

- CN111939267A - Antibody-drug conjugate preparation, preparation method and application. (2020).

- US7208157B2 - Proteolysis targeting chimeric pharmaceutical. (2007).

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). SciSpace. [Link]

-

Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

-

Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2018). PubMed Central. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. [Link]

- WO2018218004A1 - Linkers for antibody drug conjugates. (2018).

- AU2020301289A1 - Antibody-drug conjugate, intermediate thereof, preparation method therefor and application thereof. (2021).

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). SciSpace. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). ResearchGate. [Link]

- WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof. (2023).

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). MDPI. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). SciSpace. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry. [Link]

-

Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2015). Science and Education Publishing. [Link]

-

Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. (2022). National Institutes of Health. [Link]

- RU2565059C1 - Method of producing carboxylic acid amides. (2015).

-

A review on recent synthetic routes and computational approaches for antibody drug conjugation developments used in anti-cancer. (2022). Dr. BC Roy College of Pharmacy and Allied Health Sciences. [Link]

-

ANTIBODY-DRUG CONJUGATE (ADC) SOLUTIONS. (n.d.). CellMosaic. [Link]

-

Development And Application of "Click Chemistry" In ADC And PROTAC. (2022). Technology Networks. [Link]

- WO2024008102A1 - Linker for conjugation. (2024).

- WO2019099868A2 - Degraders and degrons for targeted protein degradation. (2019).

- US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same. (2024).

- WO2024188906A1 - Protac degraders of mllt1 and/or mllt3. (2024).

-

Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (2019). Chemical Science. [Link]

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2021). National Institutes of Health. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (2020). PubMed Central. [Link]

Sources

- 1. explorationpub.com [explorationpub.com]

- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. CN111939267A - Antibody-drug conjugate preparation, preparation method and application - Google Patents [patents.google.com]

- 7. AU2020301289A1 - Antibody-drug conjugate, intermediate thereof, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2022084560A1 - Means and methods for producing antibody-linker conjugates - Google Patents [patents.google.com]

- 10. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

- 11. US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]

Application Notes and Protocols: In Vivo Efficacy Testing of 3-(6-Oxopiperidin-3-yl)propanoic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for evaluating the in vivo efficacy of 3-(6-Oxopiperidin-3-yl)propanoic acid. The structural motif of a substituted 6-oxopiperidine ring is a key feature found in a class of therapeutic agents known as Cereblon E3 ligase modulators (CELMoDs). These molecules function as "molecular glues," redirecting the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] This guide outlines a strategic approach to test the hypothesis that this compound acts as a CELMoD, providing protocols for preclinical assessment in a relevant oncology model.

Introduction and Mechanistic Hypothesis

The core chemical scaffold of this compound features a glutarimide-like ring, which is the critical binding moiety for the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] Prominent examples of drugs sharing this feature include thalidomide and its more potent analogs, lenalidomide and pomalidomide, which are mainstays in the treatment of multiple myeloma.[1] These agents bind to CRBN, altering its substrate specificity to recognize and ubiquitinate "neosubstrates," leading to their degradation by the proteasome. Key neosubstrates for established CELMoDs in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5]

Our central hypothesis is that this compound functions as a molecular glue, recruiting specific neosubstrates to the CRL4-CRBN complex for degradation. The subsequent loss of these target proteins is predicted to result in a therapeutic effect. The experimental design detailed herein is structured to rigorously test this hypothesis by assessing both the anti-tumor efficacy and the molecular mechanism of action in vivo.

Hypothesized Mechanism of Action

Caption: Hypothesized molecular glue mechanism of this compound.

In Vivo Experimental Design: A Phased Approach

A phased approach is recommended, starting with a maximum tolerated dose (MTD) study to establish a safe and effective dose range, followed by a robust efficacy study in a relevant disease model. Given the established activity of CELMoDs, a human multiple myeloma xenograft model is a logical starting point.

Phase 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in the selected mouse strain.

Animal Model: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.

Methodology:

-

Acclimatize animals for at least 7 days.

-

Randomize animals into cohorts (n=3-5 per group).

-

Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)) daily for 14-21 days at escalating dose levels.

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).

-

The MTD is defined as the highest dose that does not induce greater than 20% body weight loss or other significant signs of distress.

Phase 2: Efficacy Study in a Multiple Myeloma Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound and to confirm the on-target mechanism of action.

Animal Model: Female NOD/SCID mice (or equivalent), 6-8 weeks old. These mice are suitable for hosting human hematopoietic cells.

Cell Line: A human multiple myeloma cell line expressing wild-type CRBN, such as MM.1S or H929.

Experimental Workflow

Caption: Workflow for the in vivo efficacy and pharmacodynamic study.

Treatment Cohorts and Dosing

The study should include a vehicle control, multiple dose levels of the test article, and a positive control to ensure the model is responsive.

| Group | Cohort Size (n) | Treatment Article | Dose (mg/kg) | Route | Schedule |

| 1 | 10 | Vehicle (e.g., 0.5% CMC/0.2% Tween 80) | - | PO | Daily |

| 2 | 10 | This compound | Low Dose (e.g., 0.5x MTD) | PO | Daily |

| 3 | 10 | This compound | Mid Dose (e.g., MTD) | PO | Daily |

| 4 | 10 | This compound | High Dose (e.g., 1.5x MTD, if tolerated) | PO | Daily |

| 5 | 10 | Lenalidomide | 25 | PO | Daily |

Endpoint Analysis: Assessing Efficacy and Mechanism

A multi-pronged approach to endpoint analysis is critical to build a comprehensive data package.

Primary Efficacy Endpoints

-

Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group.

-

Tumor Weight: At the end of the study, tumors are excised and weighed.

-

Survival: If applicable, a parallel survival study can be conducted where the endpoint is tumor volume reaching a predetermined size (e.g., 2000 mm³).

Secondary Pharmacodynamic (PD) and Biomarker Endpoints

-

Neosubstrate Degradation: Confirmation of target degradation is paramount. Tumor tissue and, if possible, peripheral blood mononuclear cells (PBMCs) should be collected at specific time points post-dosing (e.g., 2, 8, and 24 hours) to assess the levels of Ikaros (IKZF1) and Aiolos (IKZF3).

-

Downstream Pathway Modulation: Analyze the expression of downstream targets affected by Ikaros/Aiolos degradation, such as interferon-stimulated genes (ISGs) or c-Myc.

-

Cytokine Profiling: CELMoDs are known to modulate cytokine production.[2] Analyze plasma levels of key cytokines such as IL-2, IFN-γ, and TNF-α.

Detailed Protocols

Protocol 4.1: In Vivo Multiple Myeloma Xenograft Study

-

Cell Culture: Culture MM.1S cells under standard conditions (RPMI-1640, 10% FBS, 1% Pen/Strep). Ensure cells are in the logarithmic growth phase and have >95% viability.

-

Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 x 10⁶ cells/mL. Subcutaneously inject 0.2 mL (10 x 10⁶ cells) into the right flank of each NOD/SCID mouse.

-

Tumor Monitoring: Begin caliper measurements 3-4 days post-implantation. Measure tumor length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into the treatment cohorts listed in the table above.

-

Dosing: Prepare fresh dosing solutions daily. Administer the specified dose volume based on the most recent body weight measurement.

-

Study Termination: Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach the pre-defined maximum size. Euthanize animals and collect terminal samples.

-

Sample Collection: At termination, collect whole blood via cardiac puncture for plasma and PBMC isolation. Excise tumors, weigh them, and divide them for snap-freezing (for protein/RNA analysis) and formalin-fixing (for histology).

Protocol 4.2: Western Blot for Ikaros/Aiolos Degradation

-

Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system. Quantify band intensity using software like ImageJ.

Protocol 4.3: Cytokine Analysis

-

Plasma Preparation: Collect whole blood into EDTA-coated tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

-

Multiplex Bead Array: Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex) for the simultaneous quantification of multiple cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10).

-

Assay Procedure: Follow the manufacturer's instructions precisely. This typically involves incubating plasma samples with a mixture of antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

-

Data Acquisition and Analysis: Acquire data on a compatible flow cytometry-based instrument. Calculate cytokine concentrations based on standard curves generated from recombinant cytokine standards.

Conclusion and Future Directions

The experimental design outlined in this document provides a robust framework for the initial in vivo characterization of this compound. Positive results, namely significant tumor growth inhibition coupled with confirmed degradation of CRBN neosubstrates, would strongly support its development as a novel CELMoD. Subsequent studies should aim to broaden the scope of investigation, including:

-

Pharmacokinetic (PK) analysis: To correlate drug exposure with pharmacodynamic effects.

-

Orthotopic or disseminated disease models: To assess efficacy in a more clinically relevant setting.

-

Identification of novel neosubstrates: Employing proteomic approaches to discover unique targets of the compound, which may open up new therapeutic indications.

-

Combination studies: Evaluating the synergistic potential with other anti-cancer agents.

This systematic approach will ensure a thorough and scientifically rigorous evaluation, paving the way for the potential clinical translation of this promising compound.

References

-

Chem-Impex. 3-Piperidin-4-yl-propionic acid hydrochloride.

-

Google Patents. WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity.

-

National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

-

PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs.

-

Human Journals. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

-

Fluorochem. 3-(6-Oxopiperidin-2-yl)propanoic acid.

-

National Center for Biotechnology Information. Are animal models predictive for human postmortem muscle protein degradation?.

-

Wikipedia. Cereblon E3 ligase modulator.

-

The University of Edinburgh. A new tool for rapid protein degradation in living animals.

-

National Center for Biotechnology Information. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy.

-

ASH Publications. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma.

-

PubMed. 2-(8-hydroxy-6-methoxy-1-oxo-1h-2-benzopyran-3-yl) propionic acid, an inhibitor of angiogenesis, ameliorates renal alterations in obese type 2 diabetic mice.

-

National Mouse Genetics Network. A new tool for rapid protein degradation in live animals.

-

Profacgen. Protein Degrader in animal model.

-

Royal Society of Chemistry. New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs.

-

ResearchGate. (PDF) Rapid and specific degradation of endogenous proteins in mouse models using auxin-inducible degrons.

-

PubMed. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401.

-

YouTube. Emerging Role of CELMoDs (Cereblon E3 Ligase Modulators) and Other Novel Approaches to Targeting....

Sources

Troubleshooting & Optimization

How to avoid side products in 6-oxo-3-piperidinepropanoic acid synthesis

Welcome to the technical support center for the synthesis of 6-oxo-3-piperidinepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, minimize side product formation, and achieve high yields of your target molecule.

Introduction to Synthetic Challenges

The synthesis of 6-oxo-3-piperidinepropanoic acid, a substituted piperidinone, can be approached through several synthetic routes. However, each route presents its own set of challenges, often leading to the formation of undesired side products that can complicate purification and reduce yields. This guide will focus on two primary and effective synthetic strategies, highlighting the key experimental parameters and the chemical logic behind them to ensure a successful outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-oxo-3-piperidinepropanoic acid. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem, a detailed explanation of the underlying chemistry, and actionable solutions.

Route 1: Synthesis from L-Glutamic Acid

This common route utilizes a readily available chiral starting material and involves a multi-step process including protection, reduction, activation, and cyclization.

Question 1: After the initial esterification of L-glutamic acid, I observe incomplete conversion and the formation of multiple products on my TLC plate. What is happening and how can I improve this step?

Answer:

Problem Diagnosis: Incomplete esterification and the presence of multiple spots on TLC suggest that you may be forming a mixture of the desired diester, the mono-ester at either the alpha or gamma carboxylic acid, and unreacted starting material. The two carboxylic acid groups of glutamic acid have different pKa values, which can lead to differential reactivity.

Causality and Mechanism: The esterification of glutamic acid, typically carried out using an alcohol (e.g., methanol) and an acid catalyst (e.g., thionyl chloride or HCl), proceeds via nucleophilic acyl substitution. The rate of esterification can be influenced by steric hindrance and the electronic properties of the two carboxylic acid groups. Inconsistent reaction conditions, such as insufficient catalyst or reaction time, can lead to incomplete conversion.

Solutions:

-

Control of Reagent Addition: Add thionyl chloride dropwise at 0°C to the solution of L-glutamic acid in methanol. This controlled addition helps to manage the exothermic reaction and prevent side reactions.

-

Reaction Time and Temperature: After the initial addition, allowing the reaction to stir at room temperature for an extended period (e.g., 12 hours) can drive the reaction to completion.

-

Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Water can hydrolyze the thionyl chloride and quench the reaction.

| Parameter | Recommendation | Rationale |

| Catalyst | Thionyl chloride or dry HCl gas | Efficiently promotes esterification. |

| Temperature | 0°C for addition, then RT | Controls exothermicity and ensures completion. |

| Reaction Time | 12-24 hours | Drives the equilibrium towards the diester product. |

| Solvent | Anhydrous Methanol | Acts as both reactant and solvent; must be dry. |

Question 2: During the cyclization of the N-protected amino diol derivative to form the piperidinone ring, I am getting a low yield of the desired lactam. What are the likely side products and how can I favor lactam formation?

Answer:

Problem Diagnosis: A low yield of the desired 6-oxo-3-piperidinepropanoic acid derivative during the cyclization step often points to competing intermolecular reactions or the formation of alternative ring structures. The key is to favor the intramolecular 6-endo-trig cyclization.

Causality and Mechanism: The formation of the piperidinone ring from a linear precursor, such as an N-protected amino ester, is an intramolecular cyclization. The success of this step depends on reaction conditions that favor the intramolecular pathway over intermolecular polymerization or other side reactions. High concentrations can promote intermolecular amide formation, leading to oligomers or polymers.

Solutions:

-

High Dilution Conditions: Performing the cyclization at high dilution (e.g., 0.01-0.05 M) is crucial. This minimizes the probability of molecules reacting with each other and favors the intramolecular reaction.

-

Choice of Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions with the ester or other functional groups. The solvent should be inert and able to dissolve the starting material at high dilution.

-

Slow Addition: Adding the linear precursor slowly to a heated solution of the base in the reaction solvent can further promote intramolecular cyclization.

| Parameter | Recommendation | Rationale |

| Concentration | High Dilution (0.01-0.05 M) | Favors intramolecular over intermolecular reactions. |

| Base | Sodium ethoxide, potassium tert-butoxide | Promotes cyclization without significant side reactions. |

| Solvent | Toluene, THF | Inert solvents that facilitate the reaction. |

Route 2: Michael Addition and Cyclization

This route involves the conjugate addition of an amine to an acrylate derivative, followed by intramolecular cyclization to form the piperidinone ring.

Question 3: In the Michael addition of ammonia (or a primary amine) to an acrylate derivative, I am observing the formation of a significant amount of a higher molecular weight, viscous substance, and my yield of the desired mono-adduct is low. What is this side product and how can I prevent its formation?

Answer:

Problem Diagnosis: The formation of a viscous, higher molecular weight substance is a strong indication of oligomerization or polymerization. In the context of a Michael addition with a primary amine or ammonia, you are likely forming a bis-adduct, where the initial mono-adduct undergoes a second Michael addition.

Causality and Mechanism: The initial Michael addition of an amine to an acrylate forms a secondary amine (the mono-adduct). This secondary amine can then act as a nucleophile itself and add to another molecule of the acrylate, leading to a bis-adduct. This process can continue, resulting in oligomers. This is particularly problematic with highly reactive Michael acceptors like acrylates.

Solutions:

-

Stoichiometry Control: Using a large excess of the amine relative to the acrylate can significantly suppress the formation of the bis-adduct by increasing the probability that an acrylate molecule will react with the primary amine rather than the mono-adduct.

-

Temperature Control: Michael additions are often exothermic.[1] Maintaining a low reaction temperature can help to control the reaction rate and reduce the likelihood of side reactions.

-

Catalyst Choice: While often not necessary for reactive amines, the choice of catalyst can influence selectivity. In some cases, using a mild base or a Lewis acid can promote the desired mono-addition.[2]

| Parameter | Recommendation | Rationale |

| Reactant Ratio | Large excess of amine | Minimizes the formation of the bis-adduct. |

| Temperature | Low to moderate (0-25 °C) | Controls exothermicity and reduces side reactions. |

| Catalyst | Often catalyst-free; mild base if needed | Avoids overly harsh conditions that can promote polymerization. |

Question 4: After forming the cyanoethyl intermediate via Michael addition of cyanide to an α,β-unsaturated ester, I am having trouble hydrolyzing the nitrile to the carboxylic acid without affecting the lactam ring. What conditions should I use?

Answer:

Problem Diagnosis: The challenge here is the selective hydrolysis of the nitrile in the presence of a lactam (a cyclic amide). Both functional groups can be hydrolyzed under acidic or basic conditions, but lactams are generally more resistant to hydrolysis than nitriles. However, harsh conditions can lead to the opening of the piperidinone ring.